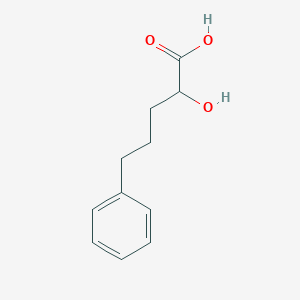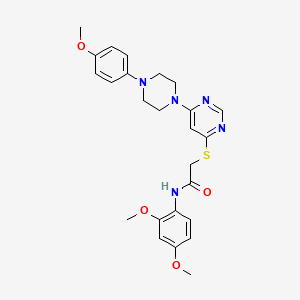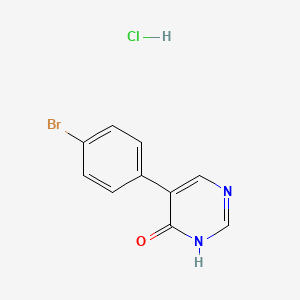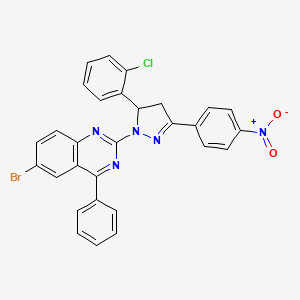![molecular formula C14H16ClNO3 B2476209 (1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid CAS No. 17716-15-3](/img/structure/B2476209.png)
(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid” is a chemical compound. It is also known by other names such as ZINC283147, STK413204, AKOS025244726, CS-0237210, and 2-[(4-chlorophenyl)carbamoyl]-cis-cyclohexane-1-carboxylic acid .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The compound contains an amide group and a carboxylic acid group, which are reactive and can participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Enantioselective Modulation of Receptors
The compound (1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid has been investigated for its role in the enantioselective modulation of metabotropic glutamate receptor subtype 4 (mGluR4). Research shows that the enantiomers of this compound exhibit varying degrees of potency in receptor modulation, with one enantiomer showing higher potency than the racemic mixture (Christov et al., 2011).
Supramolecular Chemistry and Molecular Interactions
Studies on the molecular interactions of this compound with other compounds have been performed. This includes an investigation into the structural characteristics and hydrogen bonding patterns of related compounds, which are crucial for understanding their chemical properties and potential applications (Smith & Wermuth, 2012).
Chirality and Drug Discovery
The study of chirality, particularly in compounds like this compound, is significant in drug discovery. Research demonstrates how molecular chirality and specific conformations can contribute to the functionality of compounds in biological systems and can be a basis for developing new pharmaceuticals (Christov et al., 2011).
Synthesis and Characterization
There is ongoing research into the synthesis and characterization of derivatives of this compound. This includes studies on the structural elucidation of these compounds through methods like X-ray crystallography, which is fundamental for understanding their potential applications (Özer et al., 2009).
Asymmetric Synthesis and Biocatalysis
Asymmetric synthesis using enantiomerically pure starting materials like this compound is a key area of interest. This approach is crucial for creating chiral compounds with specific configurations, which have applications in pharmaceutical development (Sato et al., 2016).
Analytical and Detection Techniques
Research into analytical techniques involving this compound is significant for the detection and quantification of related metabolites. These techniques are essential for various applications, including environmental monitoring and pharmacokinetics (Arrebola et al., 1999).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANPECYEYBATAJ-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl) pyrrolidin-2-one](/img/structure/B2476132.png)



![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2476139.png)
![[(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2476142.png)


![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate](/img/structure/B2476149.png)